1-(Oxetan-3-yl)propan-1-amine

Description

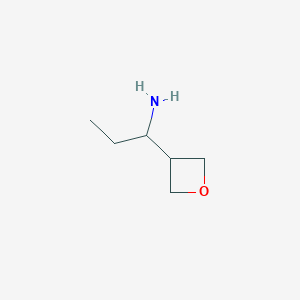

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6(7)5-3-8-4-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYMXGJHSFKSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-(Oxetan-3-yl)propan-1-amine

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 1-(Oxetan-3-yl)propan-1-amine , a specialized building block used to modulate lipophilicity and basicity in drug discovery.

CAS Registry Number: 1780054-53-6 Formula: C₆H₁₃NO Molecular Weight: 115.17 g/mol [1]

Executive Summary

In modern medicinal chemistry, the "escape from flatland" initiative has prioritized sp³-rich scaffolds that improve solubility and metabolic stability without inflating lipophilicity. 1-(Oxetan-3-yl)propan-1-amine represents a strategic building block in this domain. It features a primary amine attached to a propyl chain, which is substituted at the α-position by an oxetane ring.

This specific topology offers two distinct advantages over traditional alkyl amines:

-

pKa Modulation: The electron-withdrawing nature of the oxetane oxygen (via the inductive effect) lowers the pKa of the adjacent amine, reducing the energetic penalty of desolvation during protein binding and potentially improving membrane permeability.

-

Lipophilic Efficiency: The oxetane ring acts as a polar, metabolic "blocker" that replaces lipophilic gem-dimethyl or cyclobutyl groups, lowering LogP while maintaining steric bulk.

Physicochemical Profile

The introduction of the oxetane ring at the α-position of the amine creates a unique physicochemical environment. The data below contrasts 1-(Oxetan-3-yl)propan-1-amine with its carbocyclic analogue, 1-cyclobutylpropan-1-amine.

Table 1: Comparative Physicochemical Properties[2]

| Property | 1-(Oxetan-3-yl)propan-1-amine | 1-Cyclobutylpropan-1-amine (Analogue) | Impact of Oxetane |

| Molecular Weight | 115.17 | 113.20 | Negligible change |

| cLogP (Predicted) | ~ -0.2 to 0.1 | ~ 1.8 | Drastic reduction in lipophilicity |

| TPSA | 35.25 Ų | 26.02 Ų | Increased polarity (Ether oxygen) |

| pKa (Conjugate Acid) | 8.8 – 9.2 (Est.)[2] | ~ 10.5 | Basicity attenuation (~1.5 log units) |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | Enhanced water solubility |

| Metabolic Stability | High (Blocked α-position) | Moderate (Subject to oxidation) | Improved metabolic profile |

The "Oxetane Effect" on Basicity

Unlike a direct attachment (3-aminooxetane, pKa ~6.0), the insertion of the α-methine bridge in 1-(Oxetan-3-yl)propan-1-amine moderates the inductive pull of the oxetane oxygen. This results in a pKa of approximately 9.0. This is the "sweet spot" for many CNS and peripheral targets, ensuring the molecule remains partially cationic at physiological pH (for solubility) while having a higher fraction of neutral species available for membrane permeation compared to standard alkyl amines.

Synthetic Methodology

The synthesis of 1-(Oxetan-3-yl)propan-1-amine presents a challenge due to the acid-sensitivity of the oxetane ring. Traditional harsh acidic hydrolysis or reductive conditions can trigger ring opening. The most robust pathway utilizes Oxetane-3-carbonitrile as a starting material, followed by a Grignard addition and subsequent reductive amination.

Pathway Visualization

[3]

Detailed Experimental Protocol

Step 1: Grignard Addition to Form the Ketone

-

Reagents: Oxetane-3-carbonitrile (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), THF (anhydrous).

-

Procedure:

-

Cool a solution of oxetane-3-carbonitrile in anhydrous THF to -78°C under nitrogen.

-

Add EtMgBr dropwise over 30 minutes. The low temperature is critical to prevent attack on the oxetane ring.

-

Allow the reaction to warm to 0°C and stir for 2 hours.

-

Quench: Carefully quench with saturated aqueous NH₄Cl. Note: Do not use strong acids (HCl), as this will open the oxetane ring.

-

Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield crude 1-(oxetan-3-yl)propan-1-one.

-

Step 2: Reductive Amination

-

Reagents: 1-(Oxetan-3-yl)propan-1-one (Crude from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.

-

Procedure:

-

Dissolve the ketone in MeOH. Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine in situ.

-

Add NaBH₃CN in portions.

-

Stir at room temperature for 16 hours.

-

Workup: Quench with 1N NaOH (to pH > 10) to decompose boron complexes. Extract with DCM.

-

Purification: The amine is best purified via reverse-phase chromatography (C18) using a basic buffer (Ammonium Bicarbonate) to avoid ring opening on acidic silica gel.

-

Medicinal Chemistry Applications

Bioisosterism: The Gem-Dimethyl Swap

1-(Oxetan-3-yl)propan-1-amine acts as a bioisostere for sec-butylamine or 1-cyclopropylpropan-1-amine .

-

Problem: A sec-butyl group is lipophilic and metabolically susceptible to hydroxylation.

-

Solution: Replacing the methyl/methine core with an oxetane ring reduces LogP by ~1.0–1.5 units. The steric volume of the oxetane is similar to a gem-dimethyl group, ensuring the ligand still fills the hydrophobic pocket of the target protein, but with added polar interactions via the ether oxygen.

Metabolic Stability

The α-carbon in typical amines is a "soft spot" for metabolic dealkylation by CYP450 enzymes.

-

In 1-(Oxetan-3-yl)propan-1-amine, the α-carbon is sterically crowded by the oxetane ring.

-

Furthermore, the oxetane ring itself is metabolically robust (unlike epoxides), resisting hydrolysis by epoxide hydrolases.

-

Outcome: Extended half-life (t1/2) and reduced clearance compared to linear alkyl amine analogues.

Logical Relationship: Structure-Property Utility

[4][5][6][7]

Safety & Handling

-

Ring Strain: The oxetane ring possesses significant strain energy (~106 kJ/mol).[4] While stable under physiological conditions, it can undergo rapid, exothermic polymerization or ring opening in the presence of strong Lewis acids (e.g., AlCl₃, BF₃) or strong Brønsted acids at elevated temperatures.

-

Storage: Store as the free base or hydrochloride salt at -20°C. Avoid prolonged storage in acidic solutions.

-

Toxicity: Generally considered low toxicity, but specific data for this derivative is limited. Handle as a standard irritant and potential sensitizer.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[4][5][6][7] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][8][9][6] Chemical Reviews, 116(19), 12150–12233. Link

-

Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis."[4][8][5][6][7] Angewandte Chemie International Edition, 49(20), 3524-3529. Link

-

Stepan, A. F., et al. (2011). "Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772-7783. Link

-

Barnes-Seeman, D. (2023).[10] "Oxetanes in Drug Discovery Campaigns."[4][8][5][6] Journal of Medicinal Chemistry, 66(18), 12693–12722. Link

Sources

- 1. 1780054-53-6|1-(Oxetan-3-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Oxetan-3-yl)propan-1-amine: A Rising Star in Medicinal Chemistry

Introduction: The Allure of the Oxetane Moiety

For the discerning researcher in drug development, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out for its unique combination of features. This four-membered ether is not merely a passive linker but an active participant in molecular design, capable of modulating aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[1][2] The incorporation of an oxetane unit can lead to profound improvements in a drug candidate's profile, making it a valuable tool in the medicinal chemist's arsenal.

This guide focuses on a specific, yet increasingly important, building block: 1-(Oxetan-3-yl)propan-1-amine . We will delve into its core characteristics, from its fundamental identifiers to its synthesis and potential applications, providing a comprehensive resource for scientists engaged in the design and synthesis of next-generation therapeutics.

Core Compound Identification

A crucial first step in working with any chemical entity is its unambiguous identification. The Chemical Abstracts Service (CAS) number for 1-(Oxetan-3-yl)propan-1-amine is a key identifier for this compound.

| Property | Value | Source |

| CAS Number | 1780054-53-6 | [3] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

| SMILES | NC(CC)C1COC1 | [3] |

Synthesis of 1-(Oxetan-3-yl)propan-1-amine: A Practical Approach

The synthesis of 3-aminooxetane derivatives is often achieved through the reductive amination of oxetan-3-one, a commercially available starting material.[1][4] This versatile and robust reaction provides a direct and efficient route to a wide array of substituted amines. The proposed synthesis of 1-(Oxetan-3-yl)propan-1-amine follows this well-established methodology.

The overall synthetic strategy is depicted in the workflow below:

Caption: Synthetic workflow for 1-(Oxetan-3-yl)propan-1-amine.

Detailed Experimental Protocol

Objective: To synthesize 1-(Oxetan-3-yl)propan-1-amine via reductive amination of oxetan-3-one.

Materials:

-

Oxetan-3-one

-

Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq) and anhydrous dichloromethane (DCM).

-

Amine Addition: Add propylamine (1.1 eq) to the solution at room temperature.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete (typically 2-4 hours), as indicated by TLC or GC-MS.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Oxetan-3-yl)propan-1-amine.

-

Safety and Handling

General Hazards of Aliphatic Amines:

-

Corrosive: Amines can cause severe skin burns and eye damage.[5][6]

-

Irritant: May cause respiratory irritation.[7]

-

Flammable: Lower molecular weight amines are often flammable.[5]

General Hazards of Oxetanes:

-

While generally stable, oxetane rings can be susceptible to ring-opening under strongly acidic conditions.[1]

Recommended Safety Precautions:

| Precautionary Statement | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[8] |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[9]

Applications in Drug Discovery and Development

The incorporation of the 1-(oxetan-3-yl)propan-1-amine moiety into a drug candidate can be a strategic decision to enhance its pharmacological properties. The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to fine-tune polarity, solubility, and metabolic stability.[1][2]

The primary amine handle of 1-(oxetan-3-yl)propan-1-amine provides a versatile point for further chemical modification, allowing for its integration into a larger molecular framework through amide bond formation, urea or thiourea synthesis, or further alkylation.

The potential impact of this building block can be visualized in the context of a hypothetical drug discovery cascade:

Caption: Role of 1-(oxetan-3-yl)propan-1-amine in lead optimization.

Conclusion

1-(Oxetan-3-yl)propan-1-amine represents a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the desirable properties conferred by the oxetane ring make it an attractive component for the design of novel therapeutics. As the drive for drug candidates with optimized physicochemical and pharmacokinetic profiles continues, the strategic use of scaffolds such as this will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

CUSTOM Building Products. Safety Data Sheet. [Link]

-

Loveland Products, Inc. (2020). Safety Data Sheet - Clean Amine. [Link]

-

PubChem. 1-(Oxetan-3-yl)piperazine. [Link]

-

Aladdin Scientific. N-(propan-2-yl)oxetan-3-amine, min 97%, 1 gram. [Link]

-

National Institutes of Health. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. [Link]

-

ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. [Link]

-

Cheméo. Chemical Properties of Propylamine (CAS 107-10-8). [Link]

-

National Institutes of Health. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes - Enamine [enamine.net]

- 3. 1780054-53-6|1-(Oxetan-3-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 7. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. custombuildingproducts.com [custombuildingproducts.com]

role of 1-(Oxetan-3-yl)propan-1-amine in medicinal chemistry

The Strategic Role of 1-(Oxetan-3-yl)propan-1-amine in Medicinal Chemistry[1]

Executive Summary

In the modern medicinal chemist's toolkit, 1-(Oxetan-3-yl)propan-1-amine (CAS: 1780054-53-6) represents a precision building block designed to address the "lipophilicity-solubility paradox."[1] As drug targets become more complex, the need for aliphatic bioisosteres that modulate physicochemical properties without altering steric vectors is critical.[1] This amine serves as a superior bioisostere for hydrophobic

This guide details the structural rationale, physicochemical advantages, and synthetic pathways for deploying this motif in drug discovery campaigns.[1]

Structural Analysis & Physicochemical Profile

The molecule consists of a propyl chain bearing a primary amine at the C1 position, with an oxetane ring substituted at the C3 position of the ring (attached to the C1 of the propyl chain).[1]

-

IUPAC Name: 1-(Oxetan-3-yl)propan-1-amine[1]

-

SMILES: NC(CC)C1COC1

-

Key Feature: The oxetane ring acts as a "polar stealth" group.[1] It occupies a similar van der Waals volume to a gem-dimethyl or cyclopropyl group but introduces a hydrogen bond acceptor (HBA) and significant dipole moment.[1]

Physicochemical Impact Table

| Property | Aliphatic Analog (sec-Butylamine) | 1-(Oxetan-3-yl)propan-1-amine | Medicinal Chemistry Benefit |

| LogP / LogD | High (~1.[1]2) | Lower (~0.0 - 0.5) | Improved aqueous solubility; reduced non-specific binding.[1] |

| pK | ~10.5 | ~8.8 - 9.2 | Increased fraction of neutral species at physiological pH (7.4), improving passive permeability.[1] |

| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Solvation shell formation; specific interactions with protein backbones.[1] |

| Metabolic Stability | Low (Lipophilic metabolism) | High | The oxetane ring blocks metabolic soft spots; the ether oxygen reduces lipophilicity-driven clearance.[1] |

The pK Modulation Mechanism

Unlike 3-aminooxetanes (where the nitrogen is directly attached to the ring, lowering pK

Synthetic Methodology

The synthesis of 1-(Oxetan-3-yl)propan-1-amine typically proceeds via the corresponding ketone intermediate, 1-(oxetan-3-yl)propan-1-one .[1] This route ensures the integrity of the strained oxetane ring, which can be sensitive to strong Lewis acids but is remarkably stable to basic and reductive conditions.[1]

Core Synthetic Pathway (Reductive Amination)[1]

Step 1: Formation of the Ketone (Weinreb Route) The oxetane-3-carboxylic acid is converted to a Weinreb amide, followed by Grignard addition (EtMgBr) to yield 1-(oxetan-3-yl)propan-1-one.[1]

Step 2: Reductive Amination (Protocol)

-

Reagents: 1-(Oxetan-3-yl)propan-1-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq).[1]

-

Solvent: Methanol (anhydrous).[1]

-

Conditions: Room Temperature, 12–24 hours.

Detailed Protocol:

-

Preparation: In a flame-dried flask under nitrogen, dissolve 1-(oxetan-3-yl)propan-1-one (10 mmol) in anhydrous MeOH (50 mL).

-

Imine Formation: Add solid ammonium acetate (100 mmol) in one portion. Stir at room temperature for 2 hours to allow equilibrium formation of the imine/iminium species.

-

Reduction: Cool the solution to 0°C. Carefully add

(15 mmol) portion-wise. Note: Venting is required as minor gas evolution may occur.[1] -

Workup: Allow to warm to RT and stir overnight. Quench with

(to pH > 10) to decompose boron complexes and ensure the amine is free-based.[1] -

Extraction: Extract with DCM (

). The oxetane amine is polar; ensure the aqueous phase is saturated with NaCl (brine) to improve recovery.[1] -

Purification: Dry organic layers over

, concentrate, and purify via flash chromatography (DCM/MeOH/

Visualization: Synthesis & Logic

The following diagram illustrates the synthetic logic and the decision-making process for selecting this building block over traditional alternatives.

Caption: Synthetic pathway from carboxylic acid precursor and the medicinal chemistry rationale for bioisosteric replacement.

Medicinal Chemistry Applications

Case Study: Scaffold Hopping in Kinase Inhibitors

In the optimization of kinase inhibitors (e.g., JAK or CDK series), hydrophobic pockets often accommodate branched alkyl groups.[1] However, a solvent-exposed sec-butyl amine moiety can lead to poor metabolic stability (oxidation at the methine or methyl groups) and high lipophilicity.[1]

Substitution Strategy: Replacing the sec-butyl group with the 1-(oxetan-3-yl)propyl motif maintains the steric vector required for hydrophobic collapse within the pocket but exposes the oxetane oxygen to the solvent front.[1]

-

Result: The

is typically -

Interaction: The oxetane oxygen can accept a hydrogen bond from water, creating a structured solvation shell that improves solubility without disrupting binding affinity.[1]

Fragment-Based Drug Discovery (FBDD)

This amine is an ideal "grow vector" in FBDD.[1] When a fragment hit contains a carboxylic acid or halide, coupling with 1-(Oxetan-3-yl)propan-1-amine introduces complexity (sp

References

-

Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8979–8983.[1] Link[1]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881–1886.[1] (Context on polarity/lipophilicity modulation). Link[1]

-

Burkhard, J. A., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7137–7151.[1] Link[1]

-

BLDpharm Product Data. "1-(Oxetan-3-yl)propan-1-amine (CAS 1780054-53-6)."[1] Accessed 2024.[1][2] Link

-

PubChem Compound Summary. "1-(Oxetan-3-yl)propan-1-amine."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Oxetane Bioisosteres for gem-Dimethyl Groups: A Technical Guide for Drug Design

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a powerful strategy to fine-tune the properties of lead compounds. The gem-dimethyl group, a common motif used to introduce steric bulk and block metabolic oxidation, often imparts undesirable lipophilicity. This guide provides an in-depth technical exploration of the oxetane ring, particularly 3,3-disubstituted oxetanes, as a versatile and increasingly validated bioisostere for the gem-dimethyl group. We will delve into the profound effects of this substitution on key drug-like properties, including aqueous solubility, metabolic stability, and conformational behavior. Furthermore, this guide will furnish researchers with practical synthetic strategies for the incorporation of this valuable scaffold and present case studies that underscore its successful application in drug discovery programs.

The Rationale for Bioisosteric Replacement: Beyond the gem-Dimethyl Group

The gem-dimethyl group is a mainstay in drug design, frequently employed to introduce steric hindrance, block metabolic soft spots, and improve binding affinity through hydrophobic interactions. However, this seemingly innocuous functional group carries a significant liability: a substantial increase in lipophilicity. High lipophilicity is often associated with poor aqueous solubility, increased plasma protein binding, and off-target toxicity.

This has led medicinal chemists to seek bioisosteres that can mimic the steric properties of the gem-dimethyl group while offering a more favorable physicochemical profile. The oxetane ring, a four-membered cyclic ether, has emerged as a compelling solution. Specifically, the 3,3-disubstituted oxetane scaffold presents a spatially similar arrangement to the gem-dimethyl group but with a significantly different electronic and polarity profile.[1][2] This "chimera" of a carbonyl and a gem-dimethyl group offers a unique combination of steric bulk and polarity.[1]

Physicochemical Impact of Oxetane Incorporation

The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane can trigger profound and beneficial changes in a molecule's properties. These alterations are often context-dependent but generally trend towards an improved drug-like profile.[3][4]

Enhanced Aqueous Solubility and Reduced Lipophilicity

The most significant advantage of employing an oxetane bioisostere is the dramatic improvement in aqueous solubility. The embedded oxygen atom in the oxetane ring introduces a polar moment and hydrogen bond accepting capabilities, rendering the motif significantly less lipophilic than its hydrocarbon counterpart.[2][5] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[3][4] This enhancement in solubility can be a critical factor in improving oral bioavailability and formulating parenteral dosage forms.

Improved Metabolic Stability

The gem-dimethyl group is often installed to block cytochrome P450 (CYP)-mediated oxidation of adjacent C-H bonds. While effective, the methyl groups themselves can be susceptible to oxidation. The oxetane ring, being an ether, is generally more resistant to oxidative metabolism.[2][6] This can lead to a reduction in metabolic degradation and an increase in the half-life of the drug.[3][4] The strategic placement of the oxetane can redirect metabolic clearance away from CYP enzymes.[7]

Modulation of Basicity

The electron-withdrawing nature of the oxetane's oxygen atom can have a significant impact on the pKa of neighboring amine functionalities.[8] This inductive effect can be strategically employed to fine-tune the basicity of a molecule, which can be crucial for optimizing target engagement, reducing off-target effects (such as hERG inhibition), and improving cell permeability. For instance, the introduction of an oxetane can decrease the pKa of a nearby amine, potentially reducing its interaction with unwanted biological targets.[9]

Conformational Rigidity and Vectorial Exit

The strained four-membered ring of oxetane imparts a degree of conformational rigidity to the molecule. This can be advantageous in pre-organizing a ligand for optimal binding to its target protein, thereby improving potency. The defined three-dimensional structure of the oxetane can also provide a specific vector for substituents to exit the binding pocket, allowing for further optimization of interactions with the protein surface.[3][4]

Data-Driven Comparison: Oxetane vs. gem-Dimethyl

The following table summarizes the key physicochemical differences observed when replacing a gem-dimethyl group with a 3,3-disubstituted oxetane.

| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Impact of Substitution |

| Lipophilicity (cLogP) | High | Lower | Decreased lipophilicity |

| Aqueous Solubility | Low | High | Significantly increased solubility[3][4] |

| Metabolic Stability | Moderate (can be oxidized) | High | Generally increased metabolic stability[2][6] |

| Hydrogen Bond Acceptor | No | Yes | Introduces H-bond accepting capability |

| Polarity | Non-polar | Polar | Increases overall molecular polarity[8] |

| Conformational Flexibility | Rotationally flexible | More rigid | Constrains local conformation[3][4] |

Synthetic Strategies for Incorporating 3,3-Disubstituted Oxetanes

The successful application of oxetanes in drug design is contingent on the availability of robust and scalable synthetic methods. While the synthesis of this strained ring system can be challenging, several effective strategies have been developed.

Williamson Etherification of 1,3-Diols

A common and reliable method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol.[5] This approach involves the conversion of one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate) followed by cyclization under basic conditions.

Caption: Williamson etherification for oxetane synthesis.

Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification [5]

-

Monotosylation: To a solution of the 1,3-diol in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the monotosylated diol.

-

Cyclization: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the monotosylated diol in THF dropwise.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching and Extraction: Carefully quench the reaction with water and extract with diethyl ether.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oxetane by distillation or column chromatography.

Functionalization of Oxetan-3-one

Commercially available oxetan-3-one serves as a versatile starting material for the synthesis of a wide array of 3,3-disubstituted oxetanes.[10] Nucleophilic addition to the carbonyl group, followed by further functional group manipulation, provides access to diverse substitution patterns.

Caption: Synthesis from oxetan-3-one.

Experimental Protocol: Grignard Addition to Oxetan-3-one

-

Reaction Setup: To a solution of oxetan-3-one in anhydrous diethyl ether at -78 °C under an inert atmosphere, add the Grignard reagent (1.1 equivalents) dropwise.

-

Reaction Progress: Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude 3-hydroxy-3-substituted oxetane by column chromatography.

Case Studies: Oxetanes in Drug Development

The theoretical benefits of oxetane incorporation have been successfully translated into clinical candidates, demonstrating the practical utility of this bioisostere.

RSV Fusion Inhibitors

In the development of respiratory syncytial virus (RSV) fusion inhibitors, replacement of a gem-dimethyl group with an oxetane ring in a lead compound led to a significant improvement in antiviral activity and oral bioavailability.[11] The oxetane moiety was found to restrict the conformation of an ethylamine side chain, and the reduced basicity of the terminal amine contributed to a decreased volume of distribution.[11]

Bruton's Tyrosine Kinase (BTK) Inhibitors

In the optimization of BTK inhibitors for autoimmune diseases, an oxetane was strategically introduced to modulate the basicity of an adjacent amine to mitigate off-target effects, such as hERG inhibition.[9] This substitution not only reduced the pKa of the amine but also improved cell potency while maintaining favorable physicochemical properties like solubility and metabolic stability.[9]

Challenges and Considerations

Despite the numerous advantages, the use of oxetanes is not without its challenges. The strained four-membered ring can be susceptible to ring-opening under harsh acidic or basic conditions, and at high temperatures.[8][12] Therefore, the introduction of the oxetane moiety is often planned for the later stages of a synthetic sequence.[8] The stability of the oxetane is also dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable.[8]

Conclusion

The 3,3-disubstituted oxetane has firmly established itself as a valuable bioisostere for the gem-dimethyl group in modern drug design. Its ability to confer significant improvements in aqueous solubility, metabolic stability, and other key physicochemical properties, while mimicking the steric bulk of the gem-dimethyl group, makes it an attractive tool for medicinal chemists. The growing number of successful applications in drug discovery programs, including compounds that have advanced into clinical trials, validates the strategic incorporation of this unique scaffold. As synthetic methodologies continue to improve and our understanding of the nuanced effects of oxetane incorporation expands, its role in the development of safer and more effective medicines is set to grow.

References

- Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

- Oxetanes in Drug Discovery. PharmaBlock.

- MedChemComm. RSC Publishing.

- Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.

- Synthesis of 3,3-disubstituted oxetane building blocks.

- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. American Chemical Society.

- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.

- Oxetanes described as a combination of steric bulk and polarity or a chimera of a carbonyl and a gem-dimethyl group.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Oxetanes in Drug Discovery Campaigns. PubMed Central.

- Oxetanes: formation, reactivity and total syntheses of n

- Oxetanes in Drug Discovery Campaigns. Semantic Scholar.

- Applications of oxetanes in drug discovery and medicinal chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]

metabolic stability profile of 1-(Oxetan-3-yl)propan-1-amine

An In-Depth Technical Guide to the Metabolic Stability Profile of 1-(Oxetan-3-yl)propan-1-amine

Executive Summary

The incorporation of strained ring systems, particularly oxetanes, has become a prominent strategy in modern medicinal chemistry to enhance the physicochemical properties of drug candidates.[1][2] The oxetane motif, a four-membered oxygen-containing heterocycle, is often employed as a bioisostere for gem-dimethyl or carbonyl groups, conferring improvements in aqueous solubility, lipophilicity, and metabolic stability.[3][4][5] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the , a representative small molecule featuring this key structural motif. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the experimental designs are robust, self-validating, and aligned with the rigorous standards of drug development.

Introduction: The Strategic Importance of the Oxetane Motif

In the landscape of drug discovery, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its in vivo half-life, exposure, and potential for generating active or toxic metabolites.[6][7][8] Compounds with high metabolic instability often suffer from rapid clearance, leading to poor bioavailability and the need for frequent, high dosing, which can increase the risk of adverse effects.[6][8]

The oxetane ring has emerged as a valuable tool for medicinal chemists to address these challenges.[1][9] Its introduction can:

-

Enhance Metabolic Stability: The strained ring is often more resistant to metabolism compared to more common functional groups.[3][4]

-

Improve Physicochemical Properties: Oxetanes can increase polarity and aqueous solubility while modulating lipophilicity.[5][10]

-

Influence Conformation: The rigid structure of the oxetane ring can lock a molecule into a more favorable conformation for target binding.[3]

This guide focuses on 1-(Oxetan-3-yl)propan-1-amine, a molecule that combines the metabolically interesting oxetane ring with a primary alkylamine, another common site for drug metabolism. Understanding the metabolic fate of this compound requires a multi-faceted approach, from theoretical prediction to rigorous in vitro experimentation.

Predicted Metabolic Pathways: A Mechanistic Overview

Before initiating experimental work, a theoretical assessment based on the molecule's structure is crucial for anticipating its metabolic fate. The primary sites susceptible to metabolism on 1-(Oxetan-3-yl)propan-1-amine are the primary amine and the oxetane ring itself.

Metabolism of the Primary Alkylamine

Primary amines are well-known substrates for Cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism.[11] Potential metabolic transformations include:

-

N-Hydroxylation: Direct oxidation of the nitrogen atom to form a hydroxylamine. This can be a critical pathway as hydroxylated amines are sometimes associated with toxicity.[12][13]

-

Oxidative Deamination: The amine is oxidized to an unstable carbinolamine intermediate, which then non-enzymatically decomposes to release ammonia and form the corresponding ketone, 1-(Oxetan-3-yl)propan-1-one.

-

N-Glucuronidation (Phase II): Direct conjugation of glucuronic acid to the amine by UDP-glucuronosyltransferases (UGTs), a major Phase II metabolic pathway.

The metabolism of alkylamines by CYP450s is a complex process, often involving a hydrogen abstraction and rebound mechanism.[12][13]

Metabolism of the Oxetane Ring

The oxetane ring is generally considered to be relatively stable.[4][9] However, its strained nature does not render it inert. The primary metabolic concern is:

-

Oxetane Ring Scission: CYP-mediated oxidation can lead to ring-opening, forming a diol metabolite. Studies have shown that the stability of the oxetane ring is strongly linked to its substitution pattern, with 3,3-disubstituted oxetanes being the most stable.[1][9] While 1-(Oxetan-3-yl)propan-1-amine is 3-monosubstituted, the potential for ring scission, though perhaps less probable, must be investigated, as it can be a species-dependent clearance pathway.[14]

The diagram below illustrates the predicted primary metabolic pathways for 1-(Oxetan-3-yl)propan-1-amine.

Caption: Predicted metabolic pathways for 1-(Oxetan-3-yl)propan-1-amine.

In Vitro Assessment of Metabolic Stability

To quantify the rate of metabolism, standardized in vitro assays are employed. These assays provide key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which are essential for predicting in vivo pharmacokinetic behavior.[15][16]

Liver Microsomal Stability Assay

This is the foundational assay for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.[15][17]

Causality & Rationale: The objective is to measure the disappearance of the parent compound over time in the presence of metabolically active enzymes. The assay is initiated by the addition of the cofactor NADPH, which is essential for CYP450 catalytic activity.[18] By measuring the compound's concentration at various time points, we can determine its rate of metabolism.

Experimental Protocol: Liver Microsomal Stability

-

Preparation:

-

Prepare a stock solution of 1-(Oxetan-3-yl)propan-1-amine in a suitable organic solvent (e.g., DMSO) at 10 mM.

-

Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (or NADPH stock solution) and keep it on ice.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer.

-

Add the microsomal protein to a final concentration of 0.5 mg/mL.

-

Add the test compound to a final concentration of 1 µM.

-

Self-Validation: Include control wells:

-

Negative Control (-NADPH): Assess non-enzymatic degradation.

-

Positive Control: A compound with known metabolic lability (e.g., Verapamil, Testosterone) to confirm assay performance.

-

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation & Sampling:

-

Initiate the reaction by adding the pre-warmed NADPH solution to a final concentration of 1 mM.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). The organic solvent precipitates the proteins, halting all enzymatic activity.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[19]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate In Vitro Half-life (t½): t½ = 0.693 / k

-

Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

-

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

To gain a more comprehensive understanding that includes both Phase I and Phase II metabolism, as well as the influence of cellular uptake, an assay using intact hepatocytes is performed.[17]

Causality & Rationale: Cryopreserved or fresh hepatocytes contain a full complement of metabolic enzymes (both cytosolic and microsomal) and transporters. This system provides a more physiologically relevant model of hepatic metabolism compared to microsomes.

Experimental Protocol: Hepatocyte Stability The protocol is analogous to the microsomal assay, with key differences:

-

System: Use a suspension of viable hepatocytes (e.g., 0.5 - 1.0 million cells/mL) in a suitable incubation medium (e.g., Williams' Medium E).

-

Cofactors: No exogenous cofactors are needed as the intact cells contain them.

-

Self-Validation: Cell viability must be assessed before and after the incubation period (e.g., using Trypan Blue exclusion) to ensure the integrity of the cellular machinery.

-

Data Analysis: Calculations for t½ and CLint are performed similarly, but the clearance is typically normalized per million cells. CLint (µL/min/10^6 cells)

Data Presentation and Interpretation

Summarizing the data in a clear, tabular format is essential for cross-species comparison and decision-making.

Table 1: Hypothetical Metabolic Stability Data for 1-(Oxetan-3-yl)propan-1-amine

| System | Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) | CLint Category |

| Liver Microsomes | Human | 45 | 30.8 µL/min/mg protein | Moderate |

| Rat | 25 | 55.4 µL/min/mg protein | High | |

| Mouse | 18 | 77.0 µL/min/mg protein | High | |

| Hepatocytes | Human | 62 | 22.3 µL/min/10⁶ cells | Low-Moderate |

| Rat | 38 | 36.5 µL/min/10⁶ cells | Moderate |

Interpretation: The hypothetical data suggests the compound has moderate stability in human liver microsomes and hepatocytes, with higher clearance observed in rodent species. This is a common observation and is critical information for selecting the appropriate species for in vivo toxicology and pharmacokinetic studies, as mandated by regulatory guidelines.[20]

Metabolite Identification (MetID)

Identifying the structures of the metabolites formed is a critical step to confirm the predicted pathways, uncover unexpected biotransformations, and assess the potential for pharmacologically active or reactive metabolites.[21]

Causality & Rationale: The goal is to find and structurally characterize the products of the metabolic reactions. This is achieved by incubating the parent drug at a higher concentration to generate sufficient quantities of metabolites for detection. High-resolution mass spectrometry (HRMS) is the primary analytical tool, as it provides accurate mass measurements that allow for the determination of elemental compositions.[22]

Experimental Protocol: Metabolite Identification

-

Scaled-Up Incubation: Perform incubations similar to the stability assays but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time to maximize metabolite formation.

-

Sample Analysis: Analyze the quenched samples using LC-HRMS (e.g., Q-TOF or Orbitrap).

-

Data Processing:

-

Compare the chromatograms of the t=0 and t=final samples.

-

Use software to search for potential metabolites by looking for peaks present only in the final sample and by predicting common metabolic mass shifts (e.g., +15.99 Da for oxidation).

-

Fragment the potential metabolite ions (MS/MS) to obtain structural information. The fragmentation pattern of a metabolite is often related to that of the parent compound, aiding in structural elucidation.

-

Caption: General workflow for an in vitro metabolite identification study.

Conclusion and Future Directions

The provides a clear case study in modern drug metabolism assessment. The combination of a stable oxetane core and a metabolically susceptible primary amine necessitates a thorough evaluation. The in vitro assays described herein—liver microsomal and hepatocyte stability—form the cornerstone of this assessment, providing quantitative data (t½, CLint) crucial for predicting in vivo clearance. Complementing this with metabolite identification studies confirms metabolic pathways and ensures no liabilities from unique or disproportionate metabolites are overlooked, aligning with guidance from regulatory bodies like the FDA and EMA.[20][23][24]

The moderate stability profile suggested by our hypothetical data indicates that 1-(Oxetan-3-yl)propan-1-amine would likely possess favorable pharmacokinetic properties, warranting further development. The observed inter-species differences underscore the critical importance of conducting these assays across multiple species to inform the selection of appropriate preclinical models. This comprehensive, mechanistically-driven approach ensures robust and reliable data, ultimately de-risking the progression of novel chemical entities from discovery to clinical application.

References

-

Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

-

Title: Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Source: Agilent URL: [Link]

-

Title: Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

-

Title: Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 Source: PubMed URL: [Link]

-

Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL: [Link]

-

Title: Investigation of drug interactions - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem Source: ResearchGate URL: [Link]

-

Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]

-

Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Methods of Metabolite Identification Source: Creative Bioarray URL: [Link]

-

Title: N-Dealkylation of Amines Source: MDPI URL: [Link]

-

Title: Metabolic Stability Assay Source: Creative Biolabs URL: [Link]

-

Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

-

Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 Source: Semantic Scholar URL: [Link]

-

Title: IJMS | Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites Source: MDPI URL: [Link]

-

Title: (PDF) Metabolic stability and its role in the discovery of new chemical entities Source: ResearchGate URL: [Link]

-

Title: Cytochrome P450 Catalytic Cycle Source: YouTube URL: [Link]

-

Title: A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Metabolically Stable tert-Butyl Replacement - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Oxetanes - Enamine [enamine.net]

- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.box]

- 14. tandfonline.com [tandfonline.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Stability Assays [merckmillipore.com]

- 18. youtube.com [youtube.com]

- 19. agilent.com [agilent.com]

- 20. fda.gov [fda.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Basicity and pKa of 1-(Oxetan-3-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization state of a molecule, dictated by its pKa value, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For nitrogen-containing compounds, particularly amines, basicity is a critical parameter influencing solubility, permeability, target binding, and metabolic stability. This guide provides a comprehensive analysis of the basicity and pKa of 1-(Oxetan-3-yl)propan-1-amine, a compound of interest in medicinal chemistry due to the presence of the increasingly popular oxetane motif. We will delve into the theoretical underpinnings of its basicity, predict its pKa based on structural analogy, and provide detailed protocols for both experimental determination and computational prediction. This document is intended to be a practical resource for scientists engaged in the design and development of novel therapeutics.

The Significance of pKa in Drug Discovery: Why Basicity Matters

In the realm of drug discovery, the pKa of a molecule is a pivotal physicochemical property that governs its ionization state at physiological pH.[1] The ability to fine-tune the basicity of an amine can significantly impact a drug candidate's:

-

Aqueous Solubility: The protonated, ionized form of an amine is generally more water-soluble, which is crucial for formulation and bioavailability.

-

Membrane Permeability: The neutral, un-ionized form of a molecule is typically more lipid-soluble and can more readily cross cell membranes. The pKa value, in conjunction with the pH of a biological compartment, determines the ratio of ionized to un-ionized species.

-

Target Engagement: The charge state of a molecule can dramatically affect its ability to bind to its biological target, for instance, through the formation of salt bridges.

-

Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all influenced by a compound's ionization state. For example, highly basic compounds may be more susceptible to efflux by transporters like P-glycoprotein.[1]

-

Metabolic Stability: The pKa can influence a molecule's susceptibility to metabolism by enzymes such as Cytochrome P450s.[1]

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in medicinal chemistry as a versatile building block. Its incorporation into a molecule can favorably modulate properties such as solubility, metabolic stability, and lipophilicity.[2] Critically, the oxetane moiety also exerts a significant electronic influence on neighboring functional groups, particularly amines, by attenuating their basicity.[2][3]

Theoretical Framework: Understanding the Basicity of 1-(Oxetan-3-yl)propan-1-amine

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa indicates a stronger base.

Caption: Acid-base equilibrium of an amine.

The basicity of 1-(Oxetan-3-yl)propan-1-amine is influenced by several structural factors:

-

The Primary Amine: The nitrogen atom possesses a lone pair of electrons available for protonation.

-

The Propyl Linker: This alkyl chain is electron-donating, which generally increases the basicity of the amine compared to ammonia.

-

The Oxetane Ring: The oxygen atom in the oxetane ring is highly electronegative, leading to a significant inductive electron-withdrawing effect. This effect is transmitted through the sigma bonds of the molecule, reducing the electron density on the nitrogen atom and thus decreasing its basicity.

Estimation and Comparative Analysis of pKa

The primary acyclic amine analogue is n-propylamine , which has a reported pKa of approximately 10.6-10.7 .[4][5][6] This serves as our baseline.

The key structural feature of our target molecule is the oxetane ring. Research has shown that the electron-withdrawing effect of the oxetane ring decreases the pKa of a nearby amine. This effect is distance-dependent:

-

α-position: ~2.7 pKa unit reduction

-

β-position: ~1.9 pKa unit reduction

-

γ-position: ~0.7 pKa unit reduction

-

δ-position: ~0.3 pKa unit reduction

In 1-(Oxetan-3-yl)propan-1-amine, the oxetane ring is in the gamma (γ) position relative to the amine. Therefore, we can estimate the pKa to be:

Estimated pKa = pKa of n-propylamine - effect of γ-oxetane Estimated pKa ≈ 10.7 - 0.7 = 10.0

To provide further context, let's compare this with other relevant cyclic amines:

| Compound | Structure | Reported/Predicted pKa | Rationale for Comparison |

| n-Propylamine | CH₃CH₂CH₂NH₂ | ~10.7[4][5][6] | Acyclic, non-cyclic ether analogue. |

| Cyclobutylamine | ~10.8 (Predicted)[3][7] | Isosteric carbocyclic analogue. | |

| 3-Aminotetrahydrofuran | ~8.9 (Predicted)[8] | Cyclic ether analogue (5-membered ring). | |

| 1-(Oxetan-3-yl)piperazine | ~9.03 (Predicted)[9] | Structurally related oxetane-containing amine. | |

| 1-(Oxetan-3-yl)propan-1-amine | ~10.0 (Estimated) | Target Molecule |

This comparative analysis suggests that the pKa of 1-(Oxetan-3-yl)propan-1-amine is likely to be around 10.0, making it a moderately strong base, but significantly less basic than its purely aliphatic counterparts.

Experimental Determination of pKa: A Step-by-Step Protocol

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[10][11][12]

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric Titration of 1-(Oxetan-3-yl)propan-1-amine

Materials and Reagents:

-

1-(Oxetan-3-yl)propan-1-amine

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

0.15 M Potassium Chloride (KCl) solution

-

Standard pH buffers (pH 4.0, 7.0, and 10.0)

-

Deionized water (carbonate-free)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of 1-(Oxetan-3-yl)propan-1-amine to prepare a solution with a concentration of approximately 1 mM.

-

Dissolve the sample in a known volume of 0.15 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration.[13]

-

-

Instrument Calibration:

-

Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

-

Titration Setup:

-

Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

-

Titration Process:

-

Record the initial pH of the analyte solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH has dropped significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

To accurately determine the equivalence point (the point of maximum inflection), calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve.[11]

-

The equivalence point is the volume at which the first derivative is at its maximum and the second derivative is zero.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

-

Computational Prediction of pKa

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values, which can be particularly useful in the early stages of drug discovery.[14][15] These methods typically involve calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in solution.

A common approach involves the use of a thermodynamic cycle:

Caption: Thermodynamic cycle for pKa calculation.

Computational Workflow Overview:

-

Geometry Optimization: The 3D structures of both the neutral amine (R-NH₂) and its protonated form (R-NH₃⁺) are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

-

Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase are calculated.

-

Solvation Free Energy Calculation: The free energies of solvation for both species are calculated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD).[16][17]

-

pKa Calculation: The pKa is then calculated using the following equation:

pKa = (ΔG_sol + C) / (2.303 * RT)

Where:

-

ΔG_sol is the Gibbs free energy change of the reaction in solution.

-

C is a constant that includes the free energy of the proton in the gas phase and its solvation free energy.

-

R is the gas constant.

-

T is the temperature in Kelvin.

-

Several software packages are available for performing these calculations, and the choice of functional and basis set can influence the accuracy of the prediction.

Conclusion

The basicity of 1-(Oxetan-3-yl)propan-1-amine, quantified by its pKa, is a critical parameter for any drug discovery program involving this scaffold. Based on a thorough analysis of its structural features and comparison with analogous compounds, we estimate its pKa to be approximately 10.0. This reduced basicity, a direct consequence of the electron-withdrawing nature of the gamma-positioned oxetane ring, can offer significant advantages in modulating the physicochemical properties of a drug candidate. For definitive characterization, we have outlined a detailed protocol for the experimental determination of its pKa using potentiometric titration, as well as an overview of computational prediction methods. A comprehensive understanding and accurate determination of this fundamental property are essential for the rational design and successful development of novel therapeutics incorporating the 1-(Oxetan-3-yl)propan-1-amine moiety.

References

-

LookChem. (n.d.). 3-Aminotetrahydrofuran. Retrieved from [Link]

-

Chem.wiki. (n.d.). Propylamine 107-10-8 wiki. Retrieved from [Link]

-

Drug Discovery Pro. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Propylamine. Retrieved from [Link]

-

Ishida, T., & Hirata, F. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(16), 5036. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical building blocks. Angewandte Chemie International Edition, 49(48), 9052–9067. Retrieved from [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]

-

Izzah, N., & Santosa, S. J. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Jurnal Kimia Sains dan Aplikasi, 23(3), 82-87. Retrieved from [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

-

Pezzola, S., Conte, V., & Galloni, P. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8758. Retrieved from [Link]

-

Yılmaz, B., & Ertekin, Z. C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 990-996. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutylamine | 2516-34-9 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Propylamine - Wikipedia [en.wikipedia.org]

- 6. Propylamine | 107-10-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. lookchem.com [lookchem.com]

- 9. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. scispace.com [scispace.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Utilization of 1-(Oxetan-3-yl)propan-1-amine in Synthetic Chemistry

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a cornerstone motif in contemporary medicinal chemistry. Its incorporation into small molecule drug candidates can profoundly and beneficially alter key physicochemical and pharmacological properties.[1] Unlike more conventional functionalities, the oxetane unit offers a unique combination of features: it is a compact, polar, and three-dimensional scaffold that can serve as a bioisostere for commonly employed groups like gem-dimethyl or carbonyl functions. The strategic introduction of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amines.[1] This guide provides detailed protocols and expert insights into the synthetic applications of a key exemplar of this class, 1-(Oxetan-3-yl)propan-1-amine, for researchers and professionals in drug development.

Compound Profile: 1-(Oxetan-3-yl)propan-1-amine

| Property | Value | Source |

| IUPAC Name | 1-(Oxetan-3-yl)propan-1-amine | N/A |

| CAS Number | 1780054-53-6 | [2] |

| Molecular Formula | C6H13NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [2] |

| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) | [2] |

Core Synthetic Applications and Detailed Protocols

1-(Oxetan-3-yl)propan-1-amine is a versatile primary amine that can participate in a wide array of synthetic transformations. The following sections provide detailed, field-tested protocols for its use in three common and critical reactions in medicinal chemistry: amide bond formation, reductive amination, and urea synthesis. The causality behind the choice of reagents and conditions is explained to empower the researcher to adapt and troubleshoot these methods.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most frequently performed reactions in drug discovery. The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is necessary. A plethora of coupling reagents have been developed for this purpose.

Rationale for Reagent Selection: For the coupling of 1-(Oxetan-3-yl)propan-1-amine, a standard and reliable choice is the use of a carbodiimide reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of HOBt or Oxyma is crucial as it minimizes the risk of racemization for chiral carboxylic acids and suppresses the formation of an unreactive N-acylurea byproduct.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of a generic carboxylic acid with 1-(Oxetan-3-yl)propan-1-amine.

-

Materials:

-

Carboxylic Acid (1.0 eq)

-

1-(Oxetan-3-yl)propan-1-amine (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for chromatography

-

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq).

-

Stir the mixture at 0 °C for 15-20 minutes. The formation of a white precipitate (the urea byproduct) may be observed.

-

Add 1-(Oxetan-3-yl)propan-1-amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

-

Causality and Troubleshooting:

-

The use of a slight excess of the amine and coupling reagents ensures the complete consumption of the often more valuable carboxylic acid.

-

DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

-

If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied, but caution is advised to avoid potential side reactions. The stability of the oxetane ring is generally high under these conditions, but prolonged heating in the presence of strong acids should be avoided.

-

For sterically hindered substrates, more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) may be required.

Workflow for Amide Bond Formation

Caption: General workflow for EDC/HOBt mediated amide coupling.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing access to secondary and tertiary amines from aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a hydride source present in the reaction mixture.[4]